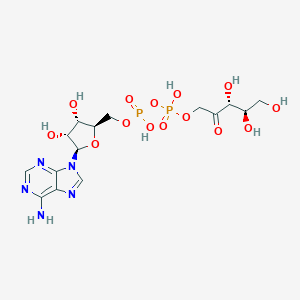![molecular formula C19H16ClN5O2S B234193 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of certain cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide in lab experiments is its relatively low toxicity and high solubility in water. However, one limitation of this compound is its limited stability under certain conditions, which may affect its activity in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide. Some of these include:
- Further investigation of the mechanism of action of this compound, including its interactions with specific enzymes and receptors.
- Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.
- Development of new synthetic methods for producing this compound, with the aim of improving its stability and activity in lab experiments.
- Investigation of the potential side effects and toxicity of this compound, in order to assess its safety for use in human clinical trials.
Conclusion:
In conclusion, 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a promising compound that has shown potential for use in scientific research. Its diverse biological activities and relatively low toxicity make it an attractive candidate for further investigation in a variety of fields. However, further research is needed to fully understand its mechanism of action and potential applications in human medicine.
Synthesemethoden
The synthesis of 3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has been described in several research articles. The most common method involves the reaction of 3-chlorobenzoic acid with 2-amino-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with 2-methoxyaniline to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has been studied for its potential applications in various fields of scientific research. Some of the most promising areas of research include cancer treatment, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
|---|---|
Molekularformel |
C19H16ClN5O2S |
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
3-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C19H16ClN5O2S/c1-3-16-22-23-19-25(16)24-18(28-19)12-7-8-15(27-2)14(10-12)21-17(26)11-5-4-6-13(20)9-11/h4-10H,3H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
ZHMGYCLTVMKRQJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
